19-Norandrost-4-ene-3b-ol-17-one, commonly referred to as nandrolone, is a synthetic anabolic steroid derived from testosterone. It is characterized by the absence of a methyl group at the 19th carbon position, which differentiates it from testosterone and contributes to its unique pharmacological properties. Nandrolone is primarily used in medical settings for its anabolic effects, promoting muscle growth and recovery, and has been utilized in the treatment of conditions such as anemia and muscle wasting diseases.
The compound can exist in various forms, including esters like nandrolone decanoate and nandrolone phenylpropionate, which are designed to prolong its action in the body. Nandrolone has a chemical formula of and a molecular weight of approximately 272.4 g/mol .
Nandrolone undergoes various chemical transformations, primarily through metabolic processes in the liver. Key reactions include:
These metabolic pathways are crucial for its pharmacokinetics and biological activity.
Nandrolone exhibits significant anabolic activity, promoting protein synthesis and muscle hypertrophy while having a lower androgenic activity compared to testosterone. This makes it appealing for therapeutic uses in muscle wasting conditions.
In terms of receptor interaction, nandrolone binds to androgen receptors with a lower affinity than dihydrotestosterone but still effectively activates androgen-dependent pathways. Its metabolites can also influence estrogenic activity due to their structural similarities with estradiol, although nandrolone itself exhibits minimal estrogenic effects .
Nandrolone has several applications:
Research indicates that nandrolone interacts with various biological systems:
Studies have shown that short-term ingestion of nandrolone precursors does not adversely affect renal or hepatic function but can lead to positive drug tests due to its metabolites being detectable in urine .
Several compounds share structural similarities with nandrolone, each exhibiting unique properties:
Compound Name | Structure Similarity | Key Differences |
---|---|---|
Testosterone | C19 steroid | Methyl group at C19; higher androgenic activity |
19-Norandrostenedione | C19 steroid | Precursor form; less potent than nandrolone |
Methenolone | C18 steroid | Methyl group at C1; distinct anabolic profile |
Stanozolol | C21 steroid | Different ring structure; higher oral bioavailability |
Boldenone | C19 steroid | Double bond at C1; different pharmacokinetics |
These compounds illustrate the diversity within anabolic steroids while highlighting nandrolone's unique profile as an effective anabolic agent with relatively lower androgenic effects.
The hepatic metabolism of 19-Norandrost-4-ene-3β-ol-17-one involves complex enzymatic processes that convert this steroid precursor into biologically active metabolites through redox reactions [1]. The primary hepatic transformation occurs through the action of 17β-hydroxysteroid dehydrogenases, which catalyze the interconversion between 17-ketosteroids and 17β-hydroxysteroids in steroidogenesis and steroid metabolism [2] [3]. These enzymes control the final step in the formation of active androgens and estrogens, demonstrating their crucial role in steroid hormone activation [3].
Research has demonstrated that 19-Norandrost-4-ene-3β-ol-17-one undergoes rapid first-pass metabolism in the liver, with extensive conversion to its active metabolite nortestosterone [1]. The hepatic redox conversion involves multiple enzymatic pathways, including 5α-reductase and 5β-reductase activities that produce distinct metabolite profiles [4]. Studies using human liver microsomes have shown that the compound is subject to hydroxylation reactions mediated by cytochrome P450 enzymes, particularly at the 7α, 7β, and 16α positions [5].
The metabolic conversion efficiency varies significantly based on enzymatic expression patterns and cofactor availability [6]. Research utilizing purified enzyme systems has revealed that the conversion of 19-Norandrost-4-ene-3β-ol-17-one to active metabolites requires nicotinamide adenine dinucleotide phosphate as a cofactor and demonstrates temperature-dependent kinetics [7]. The hepatic biotransformation process generates multiple hydroxylated derivatives, with the primary metabolites being 19-norandrosterone and 19-noretiocholanolone [4] [8].
Table 1: Hepatic Enzymatic Conversion Pathways
Enzyme System | Substrate | Primary Metabolite | Cofactor Requirement | Conversion Efficiency |
---|---|---|---|---|
17β-Hydroxysteroid Dehydrogenase Type 1 | 19-Norandrost-4-ene-3β-ol-17-one | Nortestosterone | Nicotinamide Adenine Dinucleotide Phosphate | 85-94% [2] |
5α-Reductase | Nortestosterone | 19-Norandrosterone | Nicotinamide Adenine Dinucleotide Phosphate | 65-75% [4] |
5β-Reductase | Nortestosterone | 19-Noretiocholanolone | Nicotinamide Adenine Dinucleotide Phosphate | 25-35% [4] |
Cytochrome P450 | 19-Norandrost-4-ene-3β-ol-17-one | 7α-Hydroxy derivatives | Nicotinamide Adenine Dinucleotide Phosphate | 15-25% [5] |
Phase II conjugation reactions represent a critical component of hepatic metabolism, with UDP-glucuronosyltransferases catalyzing the glucuronidation of steroid metabolites [9]. Research has shown that steroid conjugation by these enzymes is involved in hormone inactivation in steroid target tissues, with modifications in enzyme expression levels potentially influencing hormonal responses [9]. The glucuronidation process primarily affects the 3α-hydroxyl group of 19-norandrosterone and 19-noretiocholanolone, producing water-soluble conjugates suitable for urinary excretion [8].
Hepatic clearance studies have demonstrated that 19-Norandrost-4-ene-3β-ol-17-one exhibits rapid metabolism with a hepatic extraction ratio approaching 0.8, indicating extensive first-pass elimination [1]. The metabolic profile includes both oxidative and reductive pathways, with the predominant route being reduction to the corresponding 17β-hydroxy derivative followed by further metabolism to ring-reduced products [10]. Advanced analytical techniques using liquid chromatography-mass spectrometry have identified multiple phase I metabolites, including hydroxylated derivatives at positions 6α, 10β, and 17β [11].
The gut microbiome plays a significant role in the biotransformation of 19-Norandrost-4-ene-3β-ol-17-one through diverse enzymatic activities encoded by commensal bacteria [12] [13]. Recent research has identified specific bacterial enzymes responsible for steroid hormone metabolism, including 3-oxo-Δ4-steroid hormone reductases and 5β-reductases that convert steroid hormones to their reduced derivatives [13] [14]. These microbial transformations can significantly impact the bioavailability and biological activity of steroid compounds in the gastrointestinal tract [12].
Fusarium lini represents one of the most extensively studied microorganisms for steroid biotransformation, capable of metabolizing norsteroid compounds through multiple enzymatic pathways [11]. Research has demonstrated that this fungal species can produce novel metabolites through hydroxylation, dehydrogenation, and aromatization reactions [11]. The biotransformation of 19-norandrostenedione by Fusarium lini yields metabolites including 3-hydroxy-19-norandrost-1,3,5-trien-17-one and various polyhydroxylated derivatives [11].
Studies using human gut bacteria have revealed that species such as Bacteroides thetaiotaomicron possess specific reductase enzymes that can metabolize steroid substrates [12]. The bacterial enzyme BT2068 has been characterized as a reductase capable of converting norethindrone acetate and structurally related compounds, demonstrating the substrate specificity of microbial steroid-metabolizing enzymes [12]. These findings suggest that gut bacteria may contribute to the systemic metabolism of 19-Norandrost-4-ene-3β-ol-17-one through similar enzymatic mechanisms [12].
Table 2: Microbial Biotransformation Pathways
Microorganism | Enzyme System | Transformation Type | Major Products | Yield (%) |
---|---|---|---|---|
Fusarium lini | Monooxygenase | Hydroxylation | 6α,10β,17β-trihydroxy derivatives | 25-35 [11] |
Fusarium lini | Dehydrogenase | Aromatization | 3-hydroxy-19-norandrost-1,3,5-trien-17-one | 15-20 [11] |
Bacteroides thetaiotaomicron | Reductase BT2068 | Reduction | 17β-reduced derivatives | 40-55 [12] |
Clostridium steroidoreducens | OsrB Reductase | 5β-Reduction | 5β-dihydrosteroid intermediates | 60-70 [14] |
The gut microbiome demonstrates remarkable diversity in steroid-metabolizing capabilities, with different bacterial species expressing distinct enzyme families for steroid biotransformation [13]. Research has identified three major enzyme families in gut bacteria: Δ4-3-ketosteroid 5β-reductase, 3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase, and Δ6-3-ketosteroid reductase [13]. These enzymes show specificity for converting diverse 3-keto steroid hormones into their reduced derivatives, potentially affecting the metabolism of 19-Norandrost-4-ene-3β-ol-17-one [13].
Metagenomic analysis has revealed that steroid-metabolizing enzymes are prevalent in healthy human populations, with notable enrichment in female subjects compared to males [13]. The distribution of these microbial enzymes varies significantly among individuals, suggesting that gut microbiome composition may influence steroid hormone metabolism and bioavailability [13]. Studies have shown that certain bacterial species, particularly those belonging to Clostridium and Ruminococcus genera, are enriched in inflammatory bowel disease patients and may contribute to altered steroid metabolism in disease states [14].
The microbial biotransformation process involves complex metabolic networks where multiple bacterial species contribute to the sequential conversion of steroid substrates [15]. Research has demonstrated that gut microbes can perform dehydroxylation, hydroxylation, and reduction reactions on steroid compounds, often producing metabolites with altered biological activities [16]. The catechol dehydroxylation pathway, identified in Eggerthella lenta, represents one example of how gut bacteria can modify steroid-like compounds through specialized enzymatic mechanisms [16].
Non-enzymatic isomerization of 19-Norandrost-4-ene-3β-ol-17-one occurs through chemical processes that are influenced by pH, temperature, and ionic strength of biological matrices [17] [7]. These spontaneous transformations can significantly impact the stability and biological activity of the compound in physiological environments [17]. Research has demonstrated that steroid compounds undergo pH-dependent structural changes that affect their interaction with biological targets and metabolic enzymes [17].
The isomerization process involves the interconversion between different stereoisomeric forms of the compound, particularly affecting the configuration at carbon positions 3 and 17 [18]. Studies using nuclear magnetic resonance spectroscopy have characterized the kinetics of these isomerization reactions, revealing that the process is highly dependent on the local chemical environment [18]. The rate of isomerization increases significantly at elevated temperatures and extreme pH conditions commonly encountered in certain biological matrices [7].
Temperature-dependent isomerization represents a critical factor affecting compound stability in biological systems [7]. Research using ketosteroid isomerase as a model system has demonstrated that temperature adaptation in enzymatic systems often involves changes in active site residues that can influence both catalytic activity and substrate specificity [7]. These findings suggest that temperature fluctuations in biological matrices may affect the spontaneous isomerization of 19-Norandrost-4-ene-3β-ol-17-one [7].
Table 3: Non-Enzymatic Isomerization Conditions
Matrix Type | pH Range | Temperature (°C) | Isomerization Rate | Major Isomeric Products |
---|---|---|---|---|
Gastric Fluid | 1.5-3.5 | 37 | High | 3α-epimer, 17α-epimer [17] |
Intestinal Fluid | 7.0-8.5 | 37 | Moderate | 3β-17α-isomer [17] |
Plasma | 7.35-7.45 | 37 | Low | Minimal isomerization [17] |
Urine | 4.5-8.0 | 37 | Variable | pH-dependent products [17] |
The mechanism of non-enzymatic isomerization involves proton transfer reactions that are catalyzed by acidic or basic conditions in biological fluids [17]. Research has shown that the presence of metal ions, particularly those commonly found in biological systems such as magnesium and calcium, can influence the rate and direction of isomerization reactions [17]. These metal-catalyzed processes may contribute to the formation of unexpected metabolites in biological matrices [17].
Kinetic studies have revealed that the isomerization of steroid compounds follows first-order reaction kinetics under physiological conditions [7]. The half-life of isomerization varies significantly depending on the specific biological matrix, with gastric conditions promoting rapid isomerization due to low pH, while plasma conditions favor molecular stability [17]. The activation energy for isomerization has been determined to be approximately 65-75 kilojoules per mole, indicating that the process is thermodynamically feasible under physiological conditions [7].
Analytical challenges arise from non-enzymatic isomerization during sample preparation and storage, as the spontaneous conversion can lead to analytical artifacts [18]. Studies have demonstrated that rapid sample processing and storage at low temperatures can minimize unwanted isomerization, ensuring accurate quantification of the parent compound [18]. The use of stabilizing agents and pH buffers has been shown to reduce the extent of spontaneous isomerization in biological samples [18].
The Oppenauer protocol remains the benchmark method for converting a secondary seventeen-hydroxyl group into the corresponding ketone within nineteen-nor steroids. Aluminium triisopropoxide catalyses a hydride transfer from the substrate to an external ketone acceptor through a six-membered transition state, leaving unsaturated bonds and sensitive functional groups untouched [1] [2].
Early procedures relied on large excesses of acetone and reflux temperatures, but a trifluoroacetic-acid-promoted variant has eliminated both limitations. Activation of aluminium triisopropoxide with approximately one equivalent of trifluoroacetic acid generates a more Lewis-acidic alkoxide ensemble that drives the equilibrium at room temperature while permitting the use of cyclohexanone as a less volatile hydride sink. Exemplary data are collated in Table 1 [3].
Entry | Substrate (nineteen-nor) | Catalyst loading (equivalents) | Hydrogen acceptor | Temperature / time | Isolated yield |
---|---|---|---|---|---|
1 | Seventeen-hydroxy-three,three-dimethoxy-nineteen-norandrost-five-(ten),-nine-(eleven)-diene | 0.45 aluminium triisopropoxide + 1.0 trifluoroacetic acid | Cyclohexanone 2.5 equiv. | Twenty-five degrees Celsius, 3 h | 82% [3] |
2 | Five,ten-alpha-epoxy-thirteen-beta-methyl-nineteen-norandrost-nine-(eleven)-en-seventeen-ol | 0.54 aluminium triisopropoxide + 1.0 trifluoroacetic acid | Cyclohexanone 2.8 equiv. | Twenty-five degrees Celsius, 4 h | 95% [3] |
3 | Seventeen-hydroxy-five-alpha-eleven-beta-phenyl-thirteen-beta-methyl-nineteen-norandrost-nine-(eleven)-en | 0.50 aluminium triisopropoxide + 1.2 trifluoroacetic acid | Cyclohexanone 3.0 equiv. | Twenty-five degrees Celsius, 5 h | 80% [3] |
The mildness of these conditions prevents epoxide opening, lactone hydrolysis and other side reactions that plagued earlier high-temperature protocols [3]. Aluminium tert-butoxide or aluminium phenolate can replace aluminium triisopropoxide without loss of efficiency, widening the solvent window to toluene, heptane or cyclohexane [4].
After installation of the seventeen-ketone, attention turns to the Δ⁴-three-ketone, whose reduction must (a) favour one-two addition over conjugate one-four addition and (b) deliver the axial (three-beta) alcohol required in the target scaffold. Three complementary reagent families dominate current practice (Table 2).
Reducing system | Typical conditions | Three-beta : three-alpha ratio | Yield | Reference |
---|---|---|---|---|
Potassium tris-sec-butylborohydride | Tetrahydrofuran, zero to minus seventy-eight degrees Celsius | > 98 : < 2 | 90–98% | 13 18 |
Sodium borohydride / cerium trichloride heptahydrate (Luche reduction) | Methanol, ice-bath | 94 : 6 (nineteen-nor-Δ⁴-one) | 85–92% | 19 52 |
Palladium on carbon in tetrabutylammonium d-mandelate ionic liquid | Fifty degrees Celsius, hydrogen one atmosphere | 97 : 3 | 88% | 12 55 |
Potassium tris-sec-butylborohydride achieves almost exclusive attack from the less hindered alpha-face, leaving both the seventeen-ketone and the double bond intact [5] [6]. The cerium-assisted hydride protocol increases the hardness of the hydride donor, overturning the innate preference for conjugate addition and favouring direct one-two attack even in substrates bearing additional keto groups [7] [8].
A third option couples catalytic hydrogen delivery with in-situ ionic-liquid activation to generate five-beta-dihydro backbones while simultaneously reducing the three-ketone; the system can be recycled at least five times without loss of selectivity [9].
Filamentous fungi express mono-oxygenases able to hydroxylate steroid frameworks at positions inaccessible by conventional reagents. Table 3 summarises recent transformations of nineteen-norandrost-four-ene derivatives.
Fungal species | Substrate | Major metabolite(s) | Hydroxylation site(s) | Isolated yield | Time |
---|---|---|---|---|---|
Cunninghamella echinulata | Nineteen-norandrost-four-en-three-one | Ten-beta, twelve-beta, seventeen-beta-trihydroxy derivative | Carbon ten, carbon twelve, carbon seventeen | 30% overall | Five days [10] |
Cunninghamella blakesleeana | As above | Ten-beta, sixteen-alpha, seventeen-beta-trihydroxy derivative | Carbon ten, carbon sixteen, carbon seventeen | 28% overall | Five days [10] |
Fusarium fujikuroi | Nandrolone decanoate | Seventeen-beta-hydroxy-estra-four-en-three-one | Carbon seventeen | 25.4% | Four days [11] |
Fusarium fujikuroi | Nandrolone decanoate | Estra-four-en-three,-seventeen-dione | Oxidation at carbon seventeen | 33% | Four days [11] |
Fusarium culmorum | B-nor-androst-five-ene-three-ol-seventeen-one | Three-beta, fifteen-alpha-dihydroxy derivative | Carbon fifteen | 99% (gas chromatography) | Two days [12] |
Acremonium strictum | Nandrolone decanoate | Fifteen-alpha-hydroxy-estra-four-en-three,-seventeen-dione | Carbon fifteen | 41% | Six days [13] |
These oxidations proceed in water at ambient temperature, require only aeration and deliver regioisomerically pure alcohols that can serve as handles for further functionalisation. The overriding regioselectivity towards carbon ten and carbon fifteen reflects the binding orientation enforced by the Δ⁴ double bond and the absence of the nineteen-methyl substituent, which leaves the alpha-face more accessible to the fungal hydroxylase active site [10] [13].
Scale-up studies with Fusarium culmorum have shown that kilogram quantities of three-beta, fifteen-alpha-dihydroxy intermediates can be produced in stirred-tank bioreactors without loss of selectivity, illustrating the industrial relevance of the method [12].